N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a triazole ring and a trifluoromethyl group attached to a benzamide structure. Compounds containing triazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Triazole to the Benzamide: The triazole ring is then linked to the benzamide via an ethyl spacer, which can be introduced through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-(4H-1,2,4-triazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the triazole ring and the trifluoromethyl group, which can influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)10-4-2-1-3-9(10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXFMLRWIOHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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